![molecular formula C21H23NO3 B5171270 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also commonly known as DMQEE and is used as a tool for studying mitochondrial function and electron transport chain (ETC) activity.
作用機序
DMQEE inhibits complex III of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline by binding to the Qo site of the cytochrome bc1 complex. This results in decreased electron transfer and proton pumping, leading to decreased oxygen consumption and ATP production. DMQEE also binds to the mitochondrial membrane, allowing for the measurement of mitochondrial membrane potential.
Biochemical and Physiological Effects:
DMQEE has been shown to have a number of biochemical and physiological effects. In addition to inhibiting complex III of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline, DMQEE can also induce mitochondrial swelling and lead to the release of cytochrome c from the mitochondria. DMQEE has also been shown to activate the mitochondrial permeability transition pore, leading to mitochondrial depolarization and cell death.
実験室実験の利点と制限
One of the main advantages of using DMQEE in lab experiments is its specificity for complex III of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline. This allows for the selective inhibition of 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline activity and the measurement of mitochondrial membrane potential. However, DMQEE also has some limitations, including its potential toxicity and the need for careful handling and storage. DMQEE is also relatively expensive compared to other mitochondrial probes and inhibitors.
将来の方向性
There are a number of potential future directions for research on DMQEE. One area of interest is the development of new synthetic methods for DMQEE that are more efficient and cost-effective. Another area of interest is the use of DMQEE in the study of mitochondrial dysfunction and disease, including Parkinson's disease, Alzheimer's disease, and cancer. Finally, the development of new probes and inhibitors that target other components of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline could provide valuable insights into mitochondrial function and disease.
合成法
DMQEE can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with 3,4-dimethylphenol in the presence of a base and a solvent. The resulting intermediate is then reacted with ethylene oxide to form the final product. Other methods of synthesis include the reaction of 8-hydroxyquinoline with 3,4-dimethylphenol in the presence of a Lewis acid catalyst and the reaction of 8-hydroxyquinoline with 3,4-dimethylphenol in the presence of a palladium catalyst.
科学的研究の応用
DMQEE is widely used in scientific research as a tool for studying mitochondrial function and 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline activity. This compound is known to inhibit complex III of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline, leading to decreased oxygen consumption and ATP production. DMQEE can also be used to measure mitochondrial membrane potential, which is an important indicator of mitochondrial function. In addition, DMQEE has been used to study the effects of various drugs and compounds on mitochondrial function and 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline activity.
特性
IUPAC Name |
8-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-8-9-19(15-17(16)2)24-13-11-23-12-14-25-20-7-3-5-18-6-4-10-22-21(18)20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNGPSCFLFOSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)
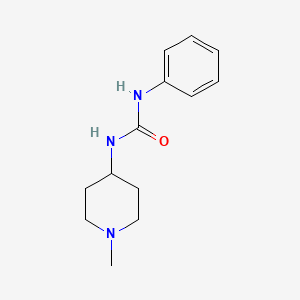
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
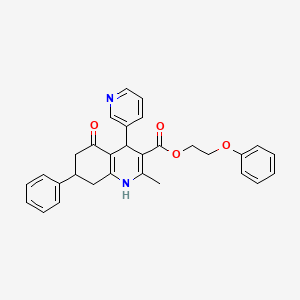
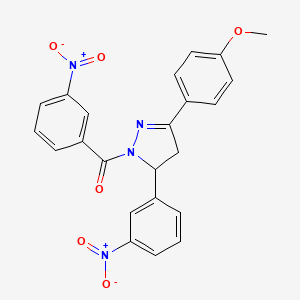
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)
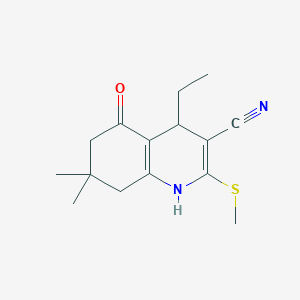
![4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-phenyl-2-piperazinone](/img/structure/B5171258.png)
![ethyl 4-[ethyl(2-methyl-2-propen-1-yl)amino]-1-piperidinecarboxylate](/img/structure/B5171277.png)
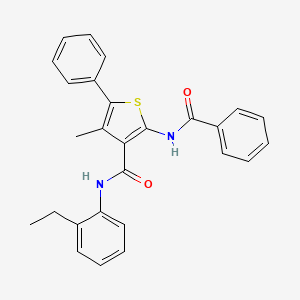
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)